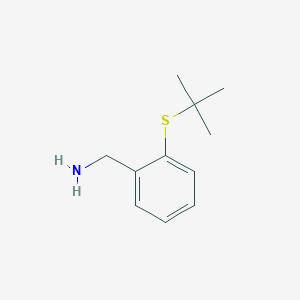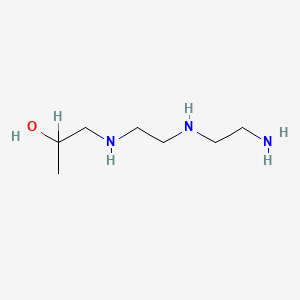
N-Phenoxycarbonyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenoxycarbonyl-L-valine is an organic compound with the molecular formula C14H19NO4. This compound is known for its unique structural features, which include a phenoxycarbonylamino group attached to a butyric acid backbone. It is utilized in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenoxycarbonyl-L-valine typically involves the reaction of 3-methyl-2-aminobutyric acid with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the phenoxycarbonylamino group. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Phenoxycarbonyl-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxycarbonylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxycarbonylamino derivatives.
Scientific Research Applications
N-Phenoxycarbonyl-L-valine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Phenoxycarbonyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxycarbonylamino group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-phenylamino-butyric acid
- 3-Methyl-2-oxo-butanoic acid
- Phenoxyacetic acid
Comparison
Compared to similar compounds, N-Phenoxycarbonyl-L-valine is unique due to its phenoxycarbonylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-methyl-2-(phenoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15) |
InChI Key |
HVJMEAOTIUMIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 4-CARBAMOYL-4-[(4-FLUOROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE](/img/structure/B8728907.png)

![5-Amino-3,4-Dimethylthieno[2,3-c]Pyridazine-6-Carbonitrile](/img/structure/B8728920.png)
![2-(4-(Trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8728924.png)

![2-[(4-Chlorophenoxy)methyl]thiophene](/img/structure/B8728945.png)








